
1,1'-Biphenyl, 2-arsenoso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2-arsenoso- is an organoarsenic compound with the molecular formula C12H9AsO It is a derivative of biphenyl, where an arsenic atom is bonded to the second carbon of one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2-arsenoso- typically involves the reaction of biphenyl derivatives with arsenic trioxide (As2O3) under specific conditions. One common method is the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This reaction is carried out under mild conditions, often at room temperature, to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2-arsenoso- may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2-arsenoso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: The arsenic atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various arsenic-containing derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2-arsenoso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2-arsenoso- involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl: A simple biphenyl compound without the arsenic moiety.
2-Arsenoso[1,1’-biphenyl]: Another arsenic-containing biphenyl derivative with different substitution patterns.
Uniqueness
1,1’-Biphenyl, 2-arsenoso- is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63992-33-6 |
|---|---|
Fórmula molecular |
C12H9AsO |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
1-arsoroso-2-phenylbenzene |
InChI |
InChI=1S/C12H9AsO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
CXPXQQHFKSMJKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
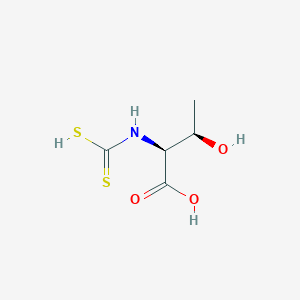
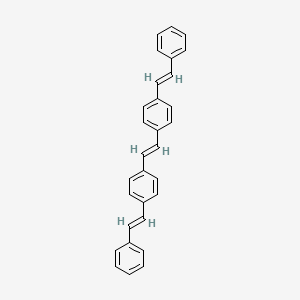

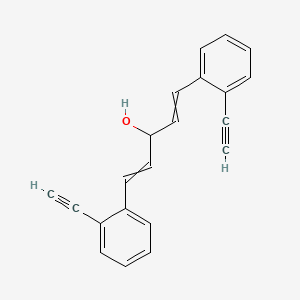



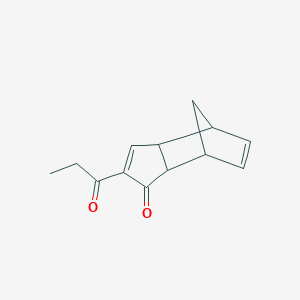
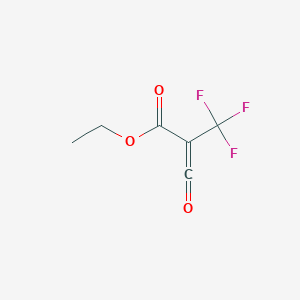
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

